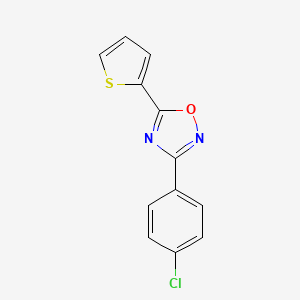

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWVNIDZGWSXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For example, the reaction of 4-chlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole .

Industrial Production Methods

Industrial production of oxadiazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-oxadiazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have demonstrated that derivatives of oxadiazoles can be effective against Mycobacterium tuberculosis, with some compounds showing inhibition rates exceeding 90% at specific concentrations .

Anti-inflammatory Properties

Oxadiazole derivatives are also recognized for their anti-inflammatory effects. In experimental models, compounds containing the oxadiazole ring have been shown to reduce inflammation significantly. For example, a study highlighted the efficacy of certain oxadiazole derivatives in reducing paw edema in rats, indicating potential for therapeutic use in inflammatory diseases .

Anticancer Activity

Research has suggested that 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives may possess anticancer properties. Studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interaction with cellular pathways that regulate growth and survival .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and materials science. Its ability to act as a fluorescent probe has been explored for potential use in sensors and imaging technologies. The incorporation of thiophene units enhances its electronic properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis of Novel Materials

The structural versatility of 1,2,4-oxadiazoles allows for the development of novel materials with tailored properties. Researchers have synthesized various hybrid materials by combining oxadiazole with other functional groups to enhance thermal stability and solubility. These materials are being investigated for applications in coatings and polymers .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes like thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . Additionally, the compound may interfere with signaling pathways such as the NF-kB pathway, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Position 3 Modifications

- 3-(4-Trifluoromethylphenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole (1d) : Replacing the 4-chlorophenyl group with a 4-trifluoromethylphenyl moiety enhances apoptosis-inducing activity in cancer cells. Compound 1d showed IC₅₀ values <10 µM against breast and colorectal cancer lines, attributed to the electron-withdrawing CF₃ group improving target binding .

- 3-(Piperidine-1-ylmethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole : This derivative, optimized as a Sirt2 inhibitor, highlights the importance of a cyclic amine at position 5 for enzymatic inhibition (IC₅₀ = 10 µM). The 4-chlorophenyl group at position 3 is critical for activity, but replacing it with bulkier groups reduces potency .

Position 5 Modifications

Anticancer Activity

- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) : Demonstrated potent apoptosis induction in T47D cells (IC₅₀ = 10 µM) and in vivo efficacy in MX-1 tumor models. The thiophene-chloro substituent enhances activity by promoting target binding to TIP47, an IGF II receptor binding protein .

- Thiophene-pyrrolopyrimidine hybrids : Compounds like 19b (5-(4-chlorophenyl)-triazolopyrimidine-thiophene) exhibited superior anticancer activity to doxorubicin, with IC₅₀ values <1 µM in some cell lines. The thiophene unit facilitates intercalation with DNA or enzyme active sites .

Anti-inflammatory Activity

Antimicrobial Activity

- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole triazole derivatives : Exhibited broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) against S. aureus and E. coli. The thiophene moiety likely disrupts bacterial membrane integrity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The thiophene-containing compound exhibits moderate LogP, balancing lipophilicity and solubility.

Biological Activity

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this oxadiazole derivative, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide under basic conditions. The process can be summarized as follows:

-

Formation of the Oxadiazole Ring :

- Reactants: Hydrazide and nitrile oxide.

- Conditions: Basic medium (e.g., sodium hydroxide) under reflux.

-

Substitution Reactions :

- The oxadiazole ring is further functionalized with a 4-chlorophenyl group through nucleophilic aromatic substitution.

Biological Activity

Research indicates that oxadiazole derivatives exhibit a range of biological activities, particularly in anticancer applications. Notably, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Anticancer Activity

A study evaluated several 1,2,4-oxadiazole derivatives against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer, and DU-145 for prostate cancer) using the MTT assay. The findings suggest that:

- Compounds with Oxadiazole Moiety : Showed significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines.

- Mechanism of Action : These compounds were found to induce apoptosis via upregulation of p53 and activation of caspase pathways .

Comparative Biological Activity

The following table summarizes the biological activity of various oxadiazole derivatives compared to standard anticancer agents:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 1.25 | Apoptosis induction |

| Doxorubicin | MCF-7 | 0.38 | DNA intercalation |

| Compound A (similar structure) | DU-145 | 0.75 | Caspase activation |

| Compound B (similar structure) | A549 | 1.50 | p53 pathway modulation |

Case Studies

In a recent study focusing on the biological activity of oxadiazoles, several derivatives were synthesized and tested for their anticancer properties:

-

Study on Oxadiazole Derivatives :

- Objective : To evaluate the anticancer potential of synthesized oxadiazoles.

- Results : Compounds exhibited potent cytotoxic effects against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.

- Docking Studies :

Q & A

Q. What synthetic methodologies are effective for preparing 3-(4-chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclocondensation of precursor molecules. For example, solvent-free reactions between 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole and primary amines have been used to generate structurally similar triazole derivatives . Key steps include optimizing reaction temperatures (e.g., 50–100°C) and purification via column chromatography. Characterization typically employs -NMR, IR spectroscopy, and mass spectrometry for structural confirmation.

Q. How does the substitution pattern on the 1,2,4-oxadiazole core influence biological activity?

Structure-activity relationship (SAR) studies indicate that a para-substituted phenyl group at position 3 and heterocyclic/alkyl substituents at position 5 are critical. For instance, analogs with a 4-chlorophenyl group at position 3 and thiophene at position 5 exhibit enhanced Sirt2 inhibition (IC values as low as 1.5 µM) and apoptosis-inducing activity in cancer cells . The thiophene moiety contributes to π-π stacking interactions, enhancing target binding.

Q. What spectroscopic techniques are used to characterize this compound?

Standard techniques include:

- -NMR : To confirm hydrogen environments and substituent integration.

- IR spectroscopy : To identify functional groups (e.g., C=N stretching at ~1600 cm).

- Mass spectrometry : For molecular weight verification and fragmentation pattern analysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 1,2,4-oxadiazole derivatives?

X-ray crystallography using programs like SHELXL can determine bond angles, torsion angles, and molecular conformations. For example, L-shaped conformations in related oxadiazole derivatives (e.g., 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole) reveal deviations in ring orientations due to steric or electronic effects . Such data guide SAR optimization by correlating geometry with activity.

Q. What mechanistic insights explain the apoptosis-inducing activity of this compound?

In T47D breast cancer cells, analogs induce G phase arrest and apoptosis via caspase activation. Flow cytometry and Western blotting are used to monitor cell cycle markers (e.g., cyclin D1 suppression) and apoptotic proteins (e.g., Bcl-2 downregulation). Target identification via photoaffinity labeling has linked similar compounds to TIP47, an IGF II receptor-binding protein .

Q. How do data contradictions arise in biological evaluations, and how can they be resolved?

Discrepancies in IC values or activity across cell lines may stem from assay conditions (e.g., serum concentration, incubation time) or target specificity. For example, a compound active against breast cancer (T47D) but inactive in colorectal models suggests tissue-specific target expression . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and proteomic profiling can clarify mechanisms.

Q. What strategies improve the nematocidal activity of 1,2,4-oxadiazole derivatives?

Introducing a 1,3,4-thiadiazole amide moiety enhances activity against Bursaphelenchus xylophilus. Compound 4p (with a 4-chlorophenyl group) achieved 98% mortality at 500 µg/mL, attributed to increased lipophilicity and membrane penetration. Structure-based optimization focuses on substituent electronegativity and steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.